![molecular formula C17H20N2O5S B14740838 (2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 4759-25-5](/img/structure/B14740838.png)
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse reactivity, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps typically include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Functionalization: Introduction of the methoxy and phenylacetyl groups is carried out using specific reagents and conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient purification techniques, and minimizing the use of hazardous reagents.
化学反应分析
Types of Reactions
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where specific groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
相似化合物的比较
Similar Compounds
Penicillin: Shares a similar bicyclic core but differs in functional groups.
Cephalosporin: Another β-lactam antibiotic with a similar core structure but different side chains.
Carbapenem: Known for its broad-spectrum antibiotic activity, also featuring a bicyclic core.
Uniqueness
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
4759-25-5 |
|---|---|
分子式 |
C17H20N2O5S |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2)12(16(22)23)19-14(21)10(15(19)25-17)18-13(20)11(24-3)9-7-5-4-6-8-9/h4-8,10-12,15H,1-3H3,(H,18,20)(H,22,23)/t10-,11?,12+,15-/m1/s1 |
InChI 键 |
CFAPFYIDCNSOLI-GSNLGQFWSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




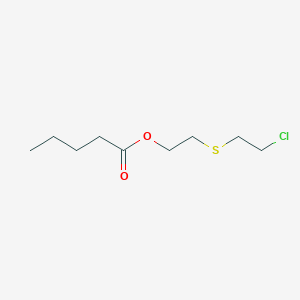
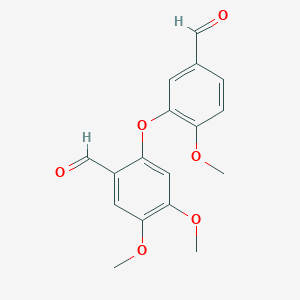
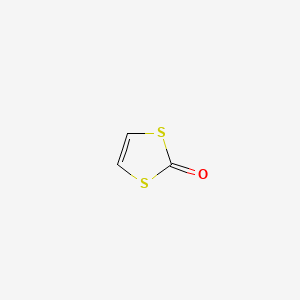
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
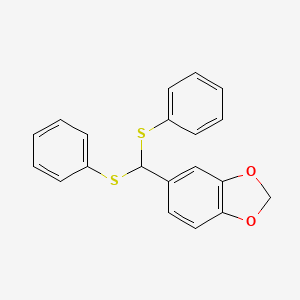

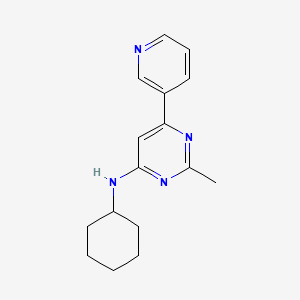
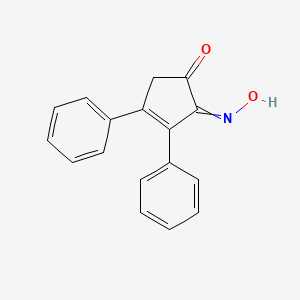

![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
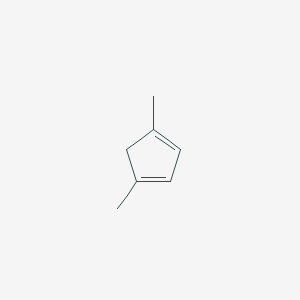
![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
